2-(2-Ethylcyclohexyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
UTGIGRLQUKKWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 2 Ethylcyclohexyl Acetic Acid
Rational Design of Synthetic Routes for 2-(2-Ethylcyclohexyl)acetic Acid
The synthesis of this compound, a disubstituted cycloaliphatic carboxylic acid, requires careful strategic planning to construct the core structure efficiently and with high yields. The rational design of its synthesis involves considering both multi-step linear sequences and convergent approaches, each with distinct advantages in managing complexity and maximizing output.
Multi-Step Approaches to the Core Structure
Multi-step syntheses are fundamental to constructing the this compound molecule from simpler, commercially available starting materials. A common and logical linear pathway begins with the modification of a cyclohexanone (B45756) ring, followed by the construction of the acetic acid side chain.
A primary precursor for this route is 2-ethylcyclohexanone (B1346015) . This intermediate can be synthesized through various methods, including the oxidation of 2-ethylcyclohexanol (B1581418) using Jones reagent (chromic acid in acetone), which can produce the ketone in high yields (typically around 91%). prepchem.com Another approach involves the free-radical addition of cyclohexanone to ethylene, initiated by ammonium (B1175870) persulfate, which yields 2-ethylcyclohexanone with a selectivity of approximately 75%. researchgate.net
Once 2-ethylcyclohexanone is obtained, the acetic acid moiety can be introduced via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org In this step, 2-ethylcyclohexanone is treated with a phosphonate (B1237965) ylide, typically triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). alfa-chemistry.com This reaction forms the carbon-carbon double bond, yielding an ester of the unsaturated precursor, ethyl 2-(2-ethylidenecyclohexyl)acetate. The HWE reaction is often preferred over the classical Wittig reaction because it uses more nucleophilic phosphonate-stabilized carbanions and the resulting water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com
The subsequent crucial step is the catalytic hydrogenation of the exocyclic double bond. This reduction is typically performed using molecular hydrogen (H₂) over a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). organicchemistrydata.orgmdpi.com This step converts the unsaturated intermediate into the saturated ethyl 2-(2-ethylcyclohexyl)acetate.
The final step in this linear sequence is the hydrolysis of the ester to yield the target carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by an acidic workup, is a common and effective method to furnish this compound. libretexts.org
Convergent and Linear Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear | Reactants are combined sequentially to build the target molecule. A → B → C → D | - Logically straightforward.- Easier to plan and execute for simpler molecules. | - Overall yield can be low for long sequences.- A failure in a late stage can be costly. |
| Convergent | The target molecule is assembled from several complex fragments that are synthesized separately and then joined together late in the synthesis. (A → B) + (C → D) → E | - Higher overall yield.- More efficient for complex molecules.- Late-stage failures are less costly. | - Requires more complex initial planning.- Synthesis of individual fragments can be challenging. |
A convergent synthesis offers an alternative approach. In this strategy, the main structural components of the target molecule are synthesized independently and then combined in one of the final steps. For this compound, a convergent approach could involve the malonic ester synthesis . orgoreview.comwikipedia.org
This would involve two key fragments: a 2-ethylcyclohexyl halide (e.g., 2-ethylcyclohexyl bromide) and diethyl malonate. The synthesis would proceed as follows:
Fragment 1 Synthesis : Preparation of a suitable 2-ethylcyclohexyl derivative, such as 2-ethylcyclohexyl bromide, from 2-ethylcyclohexanol.
Fragment 2 Preparation : Diethyl malonate is deprotonated with a base like sodium ethoxide to form a stable enolate. libretexts.org
Coupling : The diethyl malonate enolate acts as a nucleophile and is alkylated by the 2-ethylcyclohexyl halide in an SN2 reaction. organicchemistrytutor.com
Hydrolysis and Decarboxylation : The resulting dialkylated malonic ester is then hydrolyzed to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product, this compound. wikipedia.org
Advanced Catalysis in the Preparation of this compound and its Precursors
Modern synthetic chemistry heavily relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of this compound and its precursors can benefit significantly from organocatalytic, transition metal-mediated, and biocatalytic approaches, particularly for controlling stereochemistry.
Organocatalytic Transformations in Cycloaliphatic Systems
Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful tool for asymmetric synthesis. youtube.comnih.gov In the context of synthesizing this compound, organocatalysis could be employed to establish the chiral centers present in the molecule.
For instance, an asymmetric Michael addition could be used to introduce the ethyl group. This would involve reacting a cyclohexenylacetic acid derivative with a source of the ethyl group using a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether or a squaramide-based catalyst, to control the stereochemical outcome. Another potential application is in the asymmetric hydrogenation of the ethylidene intermediate. Chiral phosphoric acids or other organocatalysts can facilitate the stereoselective reduction of C=C double bonds, offering a metal-free alternative to traditional hydrogenation methods. youtube.com
Transition Metal-Mediated Cyclizations and Functionalizations
Transition metal catalysts are indispensable in modern organic synthesis for their ability to facilitate a wide range of transformations with high efficiency and selectivity. organicchemistrydata.org
| Reaction Type | Catalyst Example | Application in Synthesis of this compound |
| Catalytic Hydrogenation | Pd/C, PtO₂, Rh/C | Reduction of the C=C bond in ethyl 2-(2-ethylidenecyclohexyl)acetate. mdpi.com |
| Cross-Coupling (e.g., Suzuki) | Pd(PPh₃)₄ | Coupling of a 2-ethylcyclohexylboronic acid with a haloacetate derivative. |
| Asymmetric Hydrogenation | Rh-BINAP, Ru-BINAP | Enantioselective reduction to form specific stereoisomers. numberanalytics.com |
The most critical application of transition metal catalysis in the proposed linear synthesis is the catalytic hydrogenation of the exocyclic double bond of the ethyl 2-(2-ethylidenecyclohexyl)acetate intermediate. Catalysts such as palladium, platinum, and rhodium on various supports are highly effective for this type of reduction, typically proceeding with high conversion rates under mild conditions of temperature and pressure. mdpi.comrsc.org
Furthermore, asymmetric hydrogenation using chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can achieve the reduction enantioselectively. numberanalytics.comrsc.org This would allow for the synthesis of specific enantiomers of this compound, which is crucial for pharmaceutical applications where stereoisomers can have different biological activities.
Biocatalytic Pathways for Cyclohexylacetic Acid Derivatives
Biocatalysis, the use of natural catalysts like enzymes, offers significant advantages in terms of sustainability, reaction conditions (mild temperature and pressure), and exceptionally high stereoselectivity. youtube.com
For the synthesis of this compound, enzymes could be applied in several key steps:
Kinetic Resolution : A lipase (B570770) enzyme could be used for the enantioselective hydrolysis of a racemic mixture of the ethyl 2-(2-ethylcyclohexyl)acetate precursor. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester, allowing for their separation.
Asymmetric Reduction : Ene-reductase enzymes could catalyze the asymmetric reduction of the double bond in ethyl 2-(2-ethylidenecyclohexyl)acetate. These enzymes are known for their ability to reduce C=C double bonds with high enantioselectivity, providing a green alternative to chiral transition metal catalysts.
Precursor Synthesis : Engineered enzymes could potentially be used to synthesize the 2-ethylcyclohexanone precursor itself through stereoselective reactions.
The use of biocatalysts, either as isolated enzymes or within whole-cell systems, represents a highly advanced and environmentally benign approach to producing chiral cyclohexylacetic acid derivatives. youtube.com
Elucidation of Key Reaction Mechanisms in this compound Formation
The formation of this compound can be envisioned through a multi-step process, likely commencing with the construction of the substituted cyclohexane (B81311) ring followed by the introduction and modification of the acetic acid side chain. A plausible route could involve the hydrogenation of a substituted aromatic precursor to form the ethylcyclohexane (B155913) moiety, followed by reactions to append the acetic acid group.
A potential synthetic approach could be analogous to the synthesis of similar compounds like 2-methylcyclohexyl acetate (B1210297), which involves a two-step process of hydrogenation followed by esterification. google.com For this compound, this could be adapted by starting with a different precursor and modifying the subsequent steps.
Achieving stereoselectivity is a critical aspect of modern organic synthesis, particularly when creating chiral centers, as is the case in this compound. The diastereoselectivity of alkylation reactions on cyclohexyl systems has been a subject of extensive study. For instance, the alkylation of bicyclic malonates derived from cyclohexadienones has shown that the stereochemical outcome is highly dependent on the nature of the electrophile. nih.gov
In these systems, smaller electrophiles like methyl iodide tend to approach from the concave (endo) face of the ring system, while larger electrophiles favor the convex (exo) face. nih.gov This selectivity is governed by subtle energetic differences in the transition states, balancing torsional strain and steric interactions. nih.gov Computational studies have been employed to understand and predict these outcomes. nih.gov By modifying the steric environment of the substrate, for example through hydrogenation of a double bond in the ring, the diastereoselectivity of the alkylation can be reversed. nih.gov
These principles of stereoselective alkylation could be applied to a precursor of this compound, such as a cyclohexanone derivative, to control the relative stereochemistry of the ethyl group and the acetic acid side chain. The choice of base, solvent, and electrophile would be crucial in directing the stereochemical outcome of the carbon-carbon bond formation. Catalytic asymmetric methods, such as hydrogen borrowing catalysis for the synthesis of enantioenriched cyclohexanes from 1,5-diols, also present a powerful strategy for controlling absolute stereochemistry.
The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives. The formation of esters is a common and well-understood reaction of carboxylic acids. For instance, the esterification of acetic acid with 2-ethylhexanol to produce 2-ethylhexyl acetate is a reaction that has been studied in detail. dergipark.org.tr This reaction is typically catalyzed by a strong acid and is reversible. dergipark.org.tr
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. msu.edu The reaction is generally slow and requires a catalyst, with the equilibrium favoring the products, though often not to completion without the removal of water. msu.edu
Beyond esters, the carboxylic acid group of this compound could be converted into other derivatives such as amides, acid chlorides, and anhydrides through established synthetic protocols. These transformations typically involve the activation of the carboxylic acid, for example, by converting it to an acid chloride, which can then readily react with a variety of nucleophiles.
The kinetics of esterification reactions, which are analogous to a potential final step in the synthesis of an ester derivative of this compound, have been investigated for structurally similar compounds. The esterification of acetic acid with 2-ethylhexanol, catalyzed by an ion-exchange resin like Amberlyst 36, has been shown to follow a second-order reversible reaction model. dergipark.org.tr The equilibrium constant (Kc) for this reaction was found to be 81 and independent of temperature in the range of 333 to 363 K. dergipark.org.tr
The activation energy for the esterification of acetic acid with 2-ethylhexanol has been reported to be in the range of 58.0 to 72.2 kJ/mol, depending on the catalyst used. researchgate.net The reaction rate is also influenced by factors such as catalyst loading and the molar ratio of the reactants. dergipark.org.tr
Table 1: Kinetic Parameters for the Esterification of Acetic Acid with 2-Ethylhexanol (Analogous System)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Equilibrium Constant (Kc) | 81 | 333-363 K, Amberlyst 36 catalyst | dergipark.org.tr |
| Activation Energy (Ea) | 58.0 kJ/mol | Amberlyst 36 catalyst | researchgate.net |
Table 2: Thermodynamic Parameters for the Dissociation of Acetic Acid in Water at 25°C (Analogous System)
| Parameter | Value | Reference |
|---|---|---|
| ΔH° (kJ/mol) | -0.4 | libretexts.org |
| ΔS° (J/mol·K) | -92 | libretexts.org |
| ΔG° (kJ/mol) | 27.1 | libretexts.org |
Sustainable Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.
One key aspect of green chemistry is the use of more environmentally benign catalysts and reaction media. For instance, the use of solid acid catalysts, such as ion-exchange resins, in esterification reactions avoids the corrosion and disposal issues associated with traditional homogeneous acid catalysts. dergipark.org.tr
Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com In the synthesis of acetanilide, a green chemistry approach avoids the use of acetic anhydride, which generates acetic acid as a byproduct, thus improving atom economy. sphinxsai.comresearchgate.net
Recent advancements in green chemistry for the synthesis of acetic acid itself include the photoreduction of carbonate compounds using novel catalysts derived from industrial waste like zinc ash. srmap.edu.in This method utilizes green light and offers an eco-friendly production route. srmap.edu.in Other sustainable approaches focus on the direct synthesis of acetic acid from CO2, which can lead to significant reductions in the carbon footprint compared to traditional methods. acs.org
For the synthesis of this compound, applying green chemistry principles would involve:
Choosing a synthetic route with high atom economy.
Utilizing catalytic methods, preferably with recyclable heterogeneous catalysts.
Employing safer solvents and minimizing energy consumption.
Considering the use of renewable feedstocks where possible.
The development of flow chemistry processes can also contribute to the sustainability of chemical synthesis by offering better control over reaction parameters, improved safety, and potential for scalability. rsc.org
Derivatization Strategies and Analogue Exploration of 2 2 Ethylcyclohexyl Acetic Acid
Structural Modification at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for structural modification, offering a gateway to a diverse range of functional groups with varied electronic and steric properties.
Esterification Kinetics and Equilibrium Studies of 2-(2-Ethylcyclohexyl)acetic Acid
The kinetics of this esterification are influenced by several factors. The steric hindrance posed by the bulky 2-ethylcyclohexyl group adjacent to the carboxylic acid function is expected to play a significant role. This steric impediment can decrease the rate of reaction compared to less hindered acids by impeding the approach of the alcohol nucleophile to the carbonyl carbon.
Studies on the esterification of other substituted cyclohexyl carboxylic acids and sterically hindered acids support this expectation. For instance, the kinetics of the esterification of acetic acid with various alcohols, including cyclic ones, have been extensively studied. researchgate.netmdpi.com These studies consistently show that steric hindrance around the reacting centers slows down the reaction rate. The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the ester product, in accordance with Le Chatelier's principle. youtube.com
The choice of catalyst is also crucial. While strong mineral acids like sulfuric acid are effective, solid acid catalysts such as ion-exchange resins are increasingly used to simplify product purification and minimize corrosion issues. mdpi.com For a sterically hindered acid like this compound, the selection of an appropriate catalyst and reaction conditions would be critical to achieving reasonable reaction rates and yields.
Table 1: Factors Influencing Esterification of this compound
| Factor | Expected Effect on Reaction Rate | Rationale |
| Steric Hindrance | Decrease | The bulky 2-ethylcyclohexyl group hinders the approach of the alcohol. |
| Alcohol Structure | Varies | Less hindered primary alcohols will react faster than bulky tertiary alcohols. |
| Temperature | Increase | Provides the necessary activation energy to overcome the energy barrier. |
| Catalyst | Increase | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Reactant Ratio | Increase with excess alcohol | Shifts the equilibrium towards the products. |
| Water Removal | Increase | Shifts the equilibrium towards the products by removing a product. |
Amidation and Peptide Coupling Analogues
The formation of amides from this compound is another important derivatization strategy. The direct amidation of carboxylic acids with amines is often challenging due to the formation of stable ammonium (B1175870) carboxylate salts. Therefore, the carboxylic acid is typically activated first.
Given the steric hindrance of this compound, standard peptide coupling reagents are employed to facilitate amide bond formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), can be used to form an activated ester intermediate, which then readily reacts with an amine.
For particularly hindered systems, more potent coupling reagents or alternative strategies may be necessary. For example, methods developed for the amidation of sterically hindered carboxylic acids, such as the use of methanesulfonyl chloride to form a mixed anhydride, could be applied. nih.govorganic-chemistry.org This approach has been shown to be effective for converting hindered acids to Weinreb amides. nih.govorganic-chemistry.org Other modern methods for the synthesis of sterically hindered amides include the use of Grignard reagents with isocyanates or titanium(IV) fluoride (B91410) as a catalyst for direct amidation. chimia.chrsc.org
The synthesis of peptide analogues, where this compound is coupled to an amino acid or a peptide fragment, would follow standard solid-phase or solution-phase peptide synthesis protocols, utilizing the aforementioned coupling reagents. The bulky nature of the 2-ethylcyclohexyl group would likely necessitate longer coupling times or double coupling cycles to ensure complete reaction.
Functionalization of the Cyclohexyl Ring System
The cyclohexyl ring of this compound provides further opportunities for structural modification, allowing for the exploration of a wider range of chemical space.
Ethyl Group and Cyclohexyl Ring Substituent Variations
The ethyl group and the hydrogens on the cyclohexyl ring can be targets for modification, although this is generally more challenging than derivatizing the carboxylic acid. Radical halogenation could introduce a handle for further functionalization, but this would likely lead to a mixture of products due to the presence of multiple secondary and tertiary C-H bonds.
A more controlled approach would involve the synthesis of analogues with pre-installed functional groups on the cyclohexane (B81311) ring. This would typically start from a functionalized cyclohexanone (B45756) derivative. For example, a substituted cyclohexanone could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetic acid side chain, followed by reduction of the double bond and introduction of the ethyl group. orgsyn.org
Variations could include the introduction of hydroxyl, keto, or amino groups on the cyclohexyl ring, or replacing the ethyl group with other alkyl or functionalized chains. These modifications would significantly alter the polarity, size, and conformational flexibility of the molecule.
Isomeric Studies: Comparative Analysis of this compound and other Ethylcyclohexylacetic Acid Isomers
The compound this compound can exist as a mixture of diastereomers due to the two stereocenters at C1 of the cyclohexane ring (the point of attachment of the acetic acid group) and C2 (the point of attachment of the ethyl group). Furthermore, the relative orientation of the substituents on the cyclohexane ring (cis/trans) adds another layer of isomeric complexity.
The synthesis of specific isomers would require stereocontrolled synthetic methods. For example, starting from a resolved 2-ethylcyclohexanol (B1581418), one could control the stereochemistry at the C2 position. The stereocenter at C1 could be controlled through stereoselective alkylation or other asymmetric synthetic strategies. A patent for the synthesis of 2-methylcyclohexyl acetate (B1210297) from o-cresol (B1677501) highlights a potential synthetic route that could be adapted to produce specific isomers of the target compound. google.com
Design and Synthesis of Pharmacologically Relevant Derivatives
While there is no specific information on the pharmacological activity of this compound itself, the structural motif of a cyclohexyl ring attached to an acidic group is present in some biologically active compounds. For example, derivatives of cyclohexylbenzene (B7769038) have been reported to possess anti-inflammatory and analgesic activities. nih.gov
This suggests that derivatives of this compound could be designed and synthesized to explore their potential pharmacological relevance. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). By analogy, derivatives of this compound could be investigated for similar activities.
The synthesis of pharmacologically relevant derivatives would involve the strategies outlined above. Ester and amide derivatives could be prepared to modulate the compound's pharmacokinetic properties, such as its absorption and metabolism. Modifications to the cyclohexyl ring could be made to optimize the interaction with a potential biological target. For instance, introducing polar groups could enhance water solubility, while lipophilic groups could improve membrane permeability. The synthesis of quinoline-3-carboxylic acid derivatives with antibacterial activity showcases how a carboxylic acid scaffold can be elaborated to create potent drug candidates. nih.gov
Development of Gabapentinoid Analogues from Cyclohexylacetic Acid Scaffolds
Gabapentinoids are a class of drugs that are analogues of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org Gabapentin (B195806), the parent compound of this class, is chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid. wikipedia.org Its structure, featuring a cyclohexylacetic acid backbone, highlights the potential of substituted cyclohexylacetic acids, such as this compound, to serve as starting points for novel gabapentinoid analogues.
The development of gabapentinoid analogues often focuses on modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule. Strategies for the derivatization of the cyclohexylacetic acid scaffold to generate gabapentinoid-like molecules could include:
Introduction of Amino Groups: The key structural feature of gabapentin is the aminomethyl group at the 1-position of the cyclohexane ring. wikipedia.org A similar modification to this compound would involve the introduction of an amino group or a functionalized amine to the cyclohexane ring.
Ring Modifications: Altering the substitution pattern on the cyclohexane ring can influence the molecule's interaction with its biological targets. The ethyl group in this compound already provides a point of differentiation from the parent gabapentin structure. Further modifications could involve the introduction of other alkyl groups, hydroxyl groups, or other functional moieties.
Prodrug Approaches: To improve the bioavailability of gabapentin, prodrugs have been developed. A similar strategy could be applied to analogues derived from this compound, where the carboxylic acid is esterified or otherwise modified to enhance absorption.
Utilization in the Synthesis of Complex Pharmaceutical Intermediates (e.g., Cariprazine (B1246890) Precursors)
The cyclohexylacetic acid scaffold is a key structural component in the synthesis of the atypical antipsychotic drug, cariprazine. ingentaconnect.comresearchgate.net A critical intermediate in several reported syntheses of cariprazine is 2-[trans-4-(3,3-dimethylureido)cyclohexyl]acetic acid. researchgate.netresearchgate.net This highlights the utility of substituted cyclohexylacetic acids in the construction of complex pharmaceutical agents.
The synthesis of cariprazine precursors from cyclohexylacetic acid derivatives typically involves a series of functional group transformations. For instance, a common starting material is (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride, which undergoes several steps including the introduction of the dimethylurea moiety and subsequent coupling reactions. ingentaconnect.com
While this compound is not a direct precursor to cariprazine as currently synthesized, its structural similarity to the intermediates used suggests that it could be a starting point for novel analogues of cariprazine or other complex pharmaceutical molecules. The ethyl substituent on the cyclohexane ring could be exploited to create derivatives with altered pharmacological profiles.
| Precursor Compound | Target Drug | Key Synthetic Transformation |
| 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic acid | Cariprazine | Amide coupling with a piperazine (B1678402) derivative |
| (trans-4-Amino-cyclohexyl)-acetic acid ethyl ester hydrochloride | Cariprazine | Formation of the dimethylurea moiety and subsequent coupling |
Development of Compound Libraries Based on the this compound Framework
Combinatorial chemistry and the generation of compound libraries are powerful tools in drug discovery for exploring a wide range of chemical diversity. nih.govimperial.ac.uk The this compound framework, with its modifiable carboxylic acid group and the potential for further functionalization of the cyclohexane ring, is a suitable candidate for the development of focused compound libraries.
Strategies for building a compound library based on this scaffold could involve:
Amide and Ester Formation: The carboxylic acid group is a versatile handle for creating a diverse set of amides and esters by reacting it with a library of amines and alcohols. This approach can rapidly generate a large number of derivatives with varying physicochemical properties.
Modifications of the Ethyl Group: The ethyl substituent could be further functionalized through various chemical reactions, introducing additional points of diversity.
Stereochemical Diversity: The presence of stereocenters in this compound allows for the synthesis of stereoisomeric libraries, which can be crucial for understanding structure-activity relationships.
While no specific compound libraries based on this compound are reported in the literature, the principles of combinatorial chemistry using scaffolds with similar functionalities are well-established. acs.orgnih.gov The exploration of such libraries could lead to the discovery of novel compounds with a range of biological activities.
Advanced Analytical and Spectroscopic Characterization of 2 2 Ethylcyclohexyl Acetic Acid and Its Derivatives
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis
The rigorous characterization of "2-(2-Ethylcyclohexyl)acetic acid" and its derivatives necessitates the use of advanced chromatographic techniques. These methods are fundamental for determining purity, quantifying the compound in various matrices, identifying related substances and metabolites, and assessing key physicochemical properties. The choice of technique is dictated by the analyte's volatility, polarity, and the specific analytical goal, such as quantitative analysis or qualitative impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net Due to the inherent polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging, often resulting in poor peak shape and thermal degradation. Therefore, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. Common derivatization approaches include esterification with methanol (B129727) or ethanol (B145695) to form the corresponding methyl or ethyl esters, or reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the analyte is separated by the gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. libretexts.org In the MS, molecules are typically ionized by Electron Impact (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For a derivatized molecule like methyl 2-(2-ethylcyclohexyl)acetate, the fragmentation pattern can provide significant structural information. Key fragmentation pathways would include the loss of the alkoxy group from the ester, cleavage of the ethyl group from the cyclohexane (B81311) ring, and characteristic fragmentation of the cyclohexyl ring itself. nih.govlibretexts.org Analyzing these fragments allows for confident identification of the compound. GC-MS is particularly valuable for separating and identifying isomeric impurities or closely related byproducts from a synthetic process.
| Predicted Fragment Ion | Structure/Description | Predicted m/z | Significance |
|---|---|---|---|
| [M]+• | Molecular Ion | 198 | Confirms molecular weight of the derivative. |
| [M-31]+ | Loss of methoxy (B1213986) group (-OCH3) | 167 | Characteristic of methyl esters. |
| [M-59]+ | Loss of carbomethoxy group (-COOCH3) | 139 | Indicates cleavage of the entire ester functional group. |
| [M-29]+ | Loss of ethyl group (-CH2CH3) | 169 | Confirms the presence of the ethyl substituent on the ring. |
| [C6H11]+ | Cyclohexyl fragment | 83 | Common fragment from the cyclohexane ring structure. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation, quantification, and purity analysis of this compound, particularly as it can analyze the compound in its native form without the need for derivatization. nih.gov Its versatility allows for the analysis of the polar parent acid as well as its potentially less polar derivatives.
Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of organic acids. scispace.com In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18, or octylsilane, C8), while the mobile phase is a more polar aqueous-organic mixture.
For effective analysis of this compound, optimization of the mobile phase is critical. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. jchr.org A key parameter is the pH of the aqueous component. To achieve good retention and symmetrical peak shapes for a carboxylic acid, the mobile phase pH is typically maintained at a low level (e.g., pH 2.5-3.5) using a buffer such as phosphate (B84403) or an acid additive like formic acid or phosphoric acid. scispace.commjcce.org.mk At this low pH, the carboxyl group (-COOH) is in its protonated, non-ionized form, making the molecule less polar and allowing it to be retained more strongly on the non-polar C18 column. The separation of the parent acid and its non-polar derivatives (like esters) can be achieved by adjusting the ratio of the organic modifier to water, often using a gradient elution where the percentage of the organic modifier is increased over time.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
For trace-level quantification and the identification of metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. scientistlive.comnih.gov This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. elsevierpure.com An LC-MS/MS system consists of an ion source, which generates ions from the compounds eluting from the LC column, followed by two mass analyzers in series. scientistlive.com
For this compound, Electrospray Ionization (ESI) is the most suitable ionization source, typically operated in negative ion mode to generate the deprotonated molecule, [M-H]⁻. In the tandem mass spectrometer, this precursor ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring, or MRM), extraordinary selectivity and sensitivity can be achieved, allowing for quantification at very low concentrations even in the presence of interfering substances. ual.es This is invaluable for identifying potential metabolites, such as hydroxylated or conjugated forms of the parent acid. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Purpose |
|---|---|---|---|
| This compound | 183.1 ([M-H]⁻) | 139.1 ([M-H-CO2]⁻) | Quantification of parent compound |
| Hydroxy-2-(2-ethylcyclohexyl)acetic acid | 199.1 ([M-H]⁻) | 155.1 ([M-H-CO2]⁻) | Identification of a potential Phase I metabolite |
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. researchgate.netwjarr.com The validation process involves evaluating several key performance parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). scispace.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of at least five concentration levels. core.ac.uk
Range: The interval between the upper and lower concentration of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. wjarr.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using spike-recovery studies on a placebo matrix. core.ac.uk
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mjcce.org.mk
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. mdpi.com
| Parameter | Hypothetical Result | Typical Acceptance Criterion |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 nih.gov |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 0.8% | ≤ 2% |
| Precision (RSD%) - Intermediate | ≤ 1.5% | ≤ 2% |
| LOD | 0.05 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| LOQ | 0.15 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Specificity | No interference at analyte retention time | Peak purity index > 0.999 |
| Robustness | RSD% < 2% for varied conditions | System suitability parameters met |
Thin-Layer Chromatography (TLC) for Lipophilicity Assessment and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis. sigmaaldrich.com It plays a significant role in synthetic chemistry for monitoring reaction progress and in medicinal chemistry for the preliminary assessment of physicochemical properties like lipophilicity.
Reaction Monitoring: During the synthesis of this compound derivatives (e.g., via esterification), TLC is an invaluable tool for tracking the conversion of reactants to products. libretexts.orgresearchgate.net By spotting the starting material, the product standard (if available), and aliquots of the reaction mixture taken over time onto a single TLC plate, the progress of the reaction can be visualized. studylib.net As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. This allows a chemist to quickly determine when the reaction is complete. sigmaaldrich.com
Lipophilicity Assessment: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter influencing a molecule's pharmacokinetic properties. Reversed-Phase TLC (RP-TLC) offers a practical method for estimating the lipophilicity of a series of compounds. researchgate.netnih.govnih.gov In this technique, an RP-TLC plate (e.g., C18-modified silica) is used with a mobile phase consisting of a water-miscible organic solvent (e.g., acetone, methanol) and an aqueous buffer. mdpi.com
The retention factor (Rf) is measured for each compound in several mobile phases with varying concentrations of the organic modifier. The Rf is then converted to an RM value using the formula: RM = log((1/Rf) - 1). A plot of RM versus the concentration of the organic modifier should yield a straight line. The y-intercept of this line, RM0 (the RM value extrapolated to 0% organic modifier), serves as a chromatographic index of lipophilicity that can be correlated with log P values. mdpi.com This allows for the rapid comparison of the relative lipophilicity of this compound and its various derivatives.
| Compound | Mobile Phase (% Acetonitrile in Water) | Rf Value | Calculated RM Value |
|---|---|---|---|
| This compound | 60% | 0.55 | -0.087 |
| 70% | 0.42 | 0.148 | |
| 80% | 0.28 | 0.405 | |
| Methyl 2-(2-ethylcyclohexyl)acetate | 60% | 0.45 | 0.087 |
| 70% | 0.31 | 0.323 | |
| 80% | 0.19 | 0.623 |
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive determination of the chemical structure of this compound would rely on a combination of high-resolution spectroscopic methods. These techniques provide complementary information regarding the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would be observed in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Bands for Carboxylic Acids
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong |
| C=O stretch | 1700 - 1725 | Strong |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | 920 - 950 | Broad, Medium |
Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
X-Ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the stereochemistry of the molecule.
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the cyclohexane ring (e.g., chair conformation), the orientation of the ethyl and acetic acid substituents, and the stereochemical relationship between them (cis/trans isomerism). Furthermore, it would elucidate the intermolecular interactions in the solid state, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form dimeric structures. nih.gov
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Obtaining suitable single crystals of the compound would be a prerequisite for such an analysis. The study of crystal structures of other carboxylic acids indicates that they often form centrosymmetric hydrogen-bonded cyclic dimers. publish.csiro.au
Computational Chemistry and Molecular Modeling of 2 2 Ethylcyclohexyl Acetic Acid
Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution, which in turn governs the molecule's reactivity and physical properties. mdpi.comacs.org For 2-(2-Ethylcyclohexyl)acetic acid, QM studies would focus on the carboxyl group, the primary site of chemical reactivity, and the influence of the ethylcyclohexyl substituent.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule, highlighting the negatively charged oxygen atoms of the carboxylic acid as likely sites for electrophilic attack or coordination. acs.org
Table 1: Illustrative Quantum Mechanical Data for a Representative Carboxylic Acid
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.9 D | Measure of the overall polarity of the molecule. |
This data is illustrative for a simple carboxylic acid and serves to represent the type of information obtained from QM calculations.
Molecular Docking Simulations to Investigate Binding Affinities with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netphyschemres.org This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. For this compound, docking studies could explore its potential to inhibit enzymes such as cyclooxygenase (COX), which are known to bind carboxylic acid-containing molecules like many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
In a typical docking simulation, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed in the binding site, and its various conformations and orientations would be sampled. The simulation calculates a binding affinity or score, which estimates the strength of the interaction. The results would also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. physchemres.orgnih.gov
Table 2: Illustrative Molecular Docking Results of a Carboxylic Acid Inhibitor with Cyclooxygenase-2 (COX-2)
| Parameter | Value/Residues | Description |
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. |
| Hydrogen Bond Interactions | Arg120, Tyr355, Ser530 | Key amino acid residues forming hydrogen bonds with the carboxylic acid group. |
| Hydrophobic Interactions | Leu352, Val523, Phe518 | Amino acid residues forming non-polar interactions with the ethylcyclohexyl group. |
This data is representative of a typical docking study of a carboxylic acid with the COX-2 enzyme and illustrates the expected interactions for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of a molecule and its interactions with the surrounding environment, such as a solvent. mdpi.comyoutube.com For this compound, MD simulations in a water box would reveal the flexibility of the ethylcyclohexyl ring, which can exist in different conformers like the chair and boat forms. researchgate.netnih.gov
Table 3: Illustrative Output from a Molecular Dynamics Simulation of a Cyclohexane (B81311) Derivative in Water
| Parameter | Observation | Significance |
| Conformational Preference | The chair conformation is the most stable and predominantly populated state. | The shape of the molecule influences its ability to fit into a binding site. |
| Rotational Freedom of Ethyl Group | The ethyl group exhibits free rotation, exploring a wide conformational space. | The flexibility of substituents can impact binding affinity. |
| Radial Distribution Function of Water around Carboxyl Group | A high peak at ~2.5 Å indicates a well-structured first solvation shell. | Strong interactions with water affect solubility and bioavailability. |
This data is illustrative for a cyclohexane derivative and represents the type of insights gained from MD simulations.
Prediction of Physicochemical Parameters Relevant to Biological Activity and Synthetic Design (e.g., pKa, LogP)
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its biological activity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net These parameters can be accurately predicted using computational methods.
The pKa is the pH at which the carboxylic acid group is 50% ionized. This is important as the ionization state of the molecule affects its solubility and ability to cross biological membranes. acs.orgcapes.gov.br The LogP, or partition coefficient, is a measure of a molecule's lipophilicity, which influences its ability to partition into the lipid bilayers of cell membranes. nih.govresearchgate.net Various software packages can predict these values based on the molecular structure.
Table 4: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Predicted pKa | Predicted LogP |
| Acetic Acid | 4.76 | -0.17 |
| Cyclohexylacetic Acid | ~4.8 | ~2.3 |
| This compound | ~4.9 | ~3.1 |
The values for this compound are estimated based on the trends observed for the simpler, related compounds.
In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent molecules.
A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of molecular properties) to the biological activity. For a series of compounds related to this compound, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on atoms), and hydrophobic parameters (e.g., LogP). By establishing a statistically significant relationship, the model can predict the activity of this compound. researchgate.netyoutube.com
Table 5: Illustrative QSAR Model for Carboxylic Acid Inhibitors of Carbonic Anhydrase
| Descriptor | Coefficient | Significance |
| LogP | +0.45 | Increased lipophilicity is positively correlated with inhibitory activity. |
| Molecular Weight | -0.12 | Increased molecular size is negatively correlated with inhibitory activity. |
| Dipole Moment | +0.23 | Increased polarity is positively correlated with inhibitory activity. |
| Model Statistics | Value | Description |
| R² | 0.85 | The model explains 85% of the variance in the biological activity. |
| Q² (cross-validated R²) | 0.78 | A measure of the model's predictive ability. |
This table presents a hypothetical QSAR model for a class of enzyme inhibitors to illustrate the methodology. The descriptors and coefficients are for illustrative purposes only.
Mechanistic Investigations of Biological Interactions in Vitro Studies of 2 2 Ethylcyclohexyl Acetic Acid Derivatives
In Vitro Biological Screening Assays for Derived Compounds
The initial assessment of the biological potential of newly synthesized compounds often involves a battery of in vitro screening assays. These assays are designed to efficiently evaluate a compound's interaction with specific biological targets, such as enzymes, or to assess its broader effects on microorganisms and cells. For the derivatives of 2-(2-ethylcyclohexyl)acetic acid, a systematic screening approach is crucial to identify and characterize their biological activities.
Enzyme Inhibition Studies (e.g., Alpha-Glucosidase and Aldose Reductase Inhibition for Analogues)
While direct studies on this compound derivatives are not extensively documented in publicly available literature, research on other acetic acid derivatives provides a framework for potential investigations. For instance, various phenoxy acetic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govmdpi.com Some of these compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range, highlighting the potential for the acetic acid moiety to be a key feature for enzyme interaction. mdpi.com Similarly, studies on 2-arylbenzoxazole acetic acid derivatives have demonstrated their potential as anticancer agents through mechanisms that may involve enzyme inhibition. core.ac.ukniscpr.res.in Future research on this compound analogues could explore their inhibitory effects on enzymes like alpha-glucosidase and aldose reductase, which are relevant targets for metabolic disorders.
Evaluation of Antimicrobial Properties against Specific Pathogens
The antimicrobial potential of acetic acid and its derivatives has been a subject of investigation. Acetic acid itself has demonstrated antimicrobial activities against a range of pathogens. nih.gov In the context of more complex derivatives, studies on thiazolyl-acetic acid derivatives have revealed significant antibacterial and antifungal activities. nih.gov For example, a specific derivative, (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid, showed broad-spectrum activity against various microbes. nih.gov Another study on compounds isolated from Calotropis gigantea identified Di-(2-ethylhexyl) phthalate, a compound with structural similarities to the target molecule, as having a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govkoreascience.kr These findings suggest that derivatives of this compound could be promising candidates for antimicrobial screening against a panel of clinically relevant pathogens.
Assessment of Antiviral Activities Through Biochemical Mechanism Elucidation
Antioxidant Capacity Determination via Cell-Free and Cellular Assays
The antioxidant potential of chemical compounds is often evaluated using a combination of cell-free and cellular assays. Cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, provide a direct measure of a compound's ability to neutralize free radicals. semanticscholar.org For instance, the antioxidant capacity of various organic extracts has been determined using such methods. researchgate.net Cellular assays, on the other hand, assess the ability of a compound to mitigate oxidative stress within a biological system. While specific antioxidant data for this compound derivatives is not available, research on other compounds highlights the methodologies that could be applied. For example, the antioxidant activity of a hydroalcoholic extract of Rosmarinus officinalis was demonstrated by its ability to scavenge hydrogen peroxide in a concentration-dependent manner in a cellular context. semanticscholar.org
Cellular Pathway Analysis and Receptor Interaction Studies
Understanding the interaction of a compound with cellular pathways and specific receptors is fundamental to elucidating its mechanism of action. For derivatives of this compound, this would involve a series of advanced cell-based assays. While direct studies are lacking, research on other acetic acid derivatives provides a template for such investigations. For example, the anti-inflammatory effects of certain phenoxy acetic acid derivatives were linked to their ability to lower the levels of pro-inflammatory mediators like TNF-α and PGE-2. nih.govmdpi.com Furthermore, molecular modeling studies can predict and rationalize the interaction of these compounds with their target enzymes, such as COX-2. mdpi.com Future research on this compound derivatives could employ techniques like gene expression profiling, reporter gene assays, and receptor binding studies to identify the cellular pathways and molecular targets they modulate.
Elucidation of Structure-Biological Activity Relationships (SBAR) from Experimental Data
The systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogues are central to the process of drug discovery. This process allows for the elucidation of structure-activity relationships (SAR) or structure-biological activity relationships (SBAR). For derivatives of this compound, establishing SBAR would require the synthesis of a library of analogues with variations in the ethylcyclohexyl ring and the acetic acid side chain.
Studies on other classes of acetic acid derivatives have successfully applied this principle. For example, in a series of 2-arylbenzoxazole acetic acid derivatives, it was found that the presence of an acetic acid group at a specific position of the benzoxazole (B165842) nucleus enhanced cytotoxic activity against cancer cell lines. core.ac.ukniscpr.res.in Furthermore, the nature and position of substituents on the aryl ring were also shown to influence the biological activity. core.ac.ukniscpr.res.in Similarly, for a series of thiazolyl-acetic acid derivatives, the length of the alkyl substituent at a particular position on the thiazole (B1198619) ring was correlated with their antimicrobial potency. nih.gov
Emerging Research Avenues and Future Directions for 2 2 Ethylcyclohexyl Acetic Acid
Development of Novel and Efficient Synthetic Routes for Analogues
The core structure of 2-(2-ethylcyclohexyl)acetic acid offers a robust platform for generating a diverse library of analogues. Current research is geared towards developing more efficient, scalable, and environmentally benign synthetic methodologies. A key strategy involves the modification of the cyclohexyl ring and the acetic acid side chain to modulate the compound's physicochemical properties.
One promising approach is the acylation of 2-[2-(aryl)acetyl]cyclohexane-1,3-diones with various carboxylic acid anhydrides. belnauka.by This is followed by an intramolecular aldol-crotonic condensation, which yields 2-alkyl-substituted isoflavonoid (B1168493) analogues that incorporate a non-aromatic ring A. belnauka.by This method provides a versatile pathway to new molecular architectures based on the cyclohexyl framework. belnauka.by
Future efforts will likely concentrate on stereoselective synthesis to control the cis/trans isomerism of the substituents on the cyclohexane (B81311) ring, as this can significantly influence the biological and material properties of the final compounds.
Table 1: Comparison of Synthetic Strategies for Cyclohexyl-based Compounds
| Method | Starting Materials | Key Transformation | Catalyst/Reagent | Potential Advantages | Reference |
| Isoflavonoid Analogue Synthesis | 2-[2-(aryl)acetyl]cyclohexane-1,3-diones, Carboxylic acid anhydrides | Acylation and Intramolecular Condensation | Basic agents (e.g., triethylamine) | Access to complex, non-aromatic heterocyclic structures. | belnauka.by |
| Esterification | Acetic acid, 2-Ethylhexanol | Esterification | Amberlyst 36 (Solid Acid Catalyst) | High conversion rates, catalyst reusability, simplified purification. | dergipark.org.tr |
| Two-Step Ester Synthesis | o-Cresol (B1677501), Acetic acid | Hydrogenation followed by Esterification | Hydrogenation and Esterification catalysts | Increased overall yield, reduced operational complexity. | google.com |
Exploration of Bio-Inspired Derivatization Strategies
Nature provides a vast blueprint for chemical synthesis, and researchers are increasingly looking to bio-inspired and biocatalytic methods for creating derivatives of this compound. These strategies offer the potential for high selectivity, milder reaction conditions, and enhanced sustainability compared to traditional chemical methods.
Enzymes, as highly specific catalysts, are at the forefront of this exploration. For example, dehydrogenases are being rationally designed to perform specific chemical transformations. A cyclohexanone (B45756) dehydrogenase from Alicycliphilus denitrificans has been engineered to improve its activity and broaden its substrate scope. rsc.org Through techniques like molecular dynamic simulations, variants with enhanced capabilities, such as the W113A variant that accepts bulkier substrates, have been created. rsc.org This work opens the door for using engineered enzymes to introduce functionalities like double bonds (desaturation) at specific positions on the cyclohexyl ring of this compound and its analogues. rsc.org
Furthermore, the study of secondary metabolites from fungi and plants can reveal novel bioactive compounds and the enzymatic pathways that produce them. For instance, Fusarium avenaceum, a soil fungus, is known to produce bioactive secondary metabolites. researchgate.net Investigating the enzymes from such organisms could uncover novel biocatalysts capable of modifying the this compound scaffold in unique ways, such as hydroxylation, glycosylation, or other transformations that are challenging to achieve through conventional chemistry. The synthesis of bio-inspired analogues, such as those mimicking natural compounds like cyclocurcumin, also highlights a trend towards creating molecules with specific functional properties by drawing inspiration from biological systems. chemrxiv.org
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design
Deep generative models are being employed to design new molecules from the ground up. frontiersin.org These models can learn the underlying patterns from large datasets of existing chemical structures and their properties, and then generate novel, synthesizable compounds optimized for specific activities, such as high binding affinity to a biological target or specific physicochemical properties. frontiersin.org This approach moves beyond modifying existing scaffolds and allows for the creation of entirely new molecular architectures. frontiersin.org
Potential for Rational Design in Specialized Chemical and Agrochemical Applications
The rational design of molecules involves making specific, targeted modifications to a chemical structure to achieve a desired function. The this compound framework is well-suited for such an approach, with potential applications ranging from specialized industrial chemicals to advanced agrochemicals.
In material science, esters derived from similar structures, like 2-ethylhexyl acetate (B1210297), are used as high-boiling point solvents and coalescing agents in paints and coatings. seqens.com By systematically altering the alkyl chain or the cyclohexyl ring of this compound, it is possible to fine-tune properties like viscosity, volatility, and solvency for highly specialized formulations. Dimer acids esterified with 2-ethylhexanol have been shown to be effective biolubricant base stocks and additives that can improve the properties of commercial oils. researchgate.net This suggests a potential application for derivatives of this compound in the formulation of high-performance, bio-based lubricants and functional fluids. researchgate.net
Q & A
(Basic) What are the established synthetic routes for preparing 2-(2-Ethylcyclohexyl)acetic acid, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves alkylation of cyclohexane derivatives or hydrolysis of ester precursors . For example, ethyl ester derivatives (e.g., ethyl 2-(4-aminocyclohexyl)acetate in ) can undergo base-mediated hydrolysis (e.g., KOH in methanol/water) to yield the carboxylic acid. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for alkylation.
- Temperature control : Hydrolysis at reflux (~70–80°C) improves conversion efficiency.
- Catalyst use : Acidic or basic catalysts (e.g., HCl, NaOH) can accelerate ester cleavage.
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures purity .
(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify cyclohexyl protons (δ 1.0–2.5 ppm) and acetic acid protons (δ 2.3–2.6 ppm for CH₂, δ 10–12 ppm for COOH).
- ¹³C NMR : Carboxylic acid carbon appears at δ 170–180 ppm.
- IR spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., m/z ~184 for C₁₀H₁₆O₂).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity.
Cross-referencing with PubChem data (e.g., InChI keys, IUPAC naming) ensures structural consistency .
(Advanced) How can X-ray crystallography be utilized to determine the molecular structure and intermolecular interactions of this compound, and what challenges arise during refinement?
Answer:
- Crystal growth : Slow evaporation from solvents like chloroform or ethyl acetate yields diffraction-quality crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion (as in ).
- Refinement with SHELX :
- SHELXL refines atomic coordinates and thermal parameters.
- Hydrogen atoms are added via riding models (C–H = 0.95–1.00 Å) or located via difference Fourier maps.
- Challenges :
(Advanced) What methodologies are employed to investigate the biological interactions of this compound with enzymes or receptors, and how can binding affinities be quantified?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure real-time binding kinetics (association/dissociation rates).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions.
- Molecular docking : Use crystallographic data (e.g., from ) to model interactions in software like AutoDock.
- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity).
- Validation : Compare with structurally similar compounds (e.g., 2-(1-Aminocyclohexyl)acetic acid derivatives in ) to identify pharmacophore motifs .
(Advanced) How should researchers address contradictions between experimental spectral data and computational simulations for this compound?
Answer:
- Validate computational models : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) using experimental geometries (e.g., X-ray data from ).
- Revisit experimental conditions : Ensure NMR spectra are acquired in deuterated solvents (e.g., DMSO-d₆) to avoid solvent shifts.
- Consider tautomerism/conformational flexibility : Use variable-temperature NMR to detect dynamic processes (e.g., cyclohexyl ring flipping).
- Cross-check with alternative techniques : Compare IR carbonyl stretches with calculated vibrational frequencies.
- Statistical validation : Apply R-factor metrics (e.g., Rint in ) to assess crystallographic data quality .
(Advanced) What strategies are recommended for analyzing the supramolecular architecture of this compound in crystalline states, including hydrogen bonding and π-interactions?
Answer:
- Hydrogen-bond analysis : Identify O–H⋯O interactions between carboxylic acid dimers (bond length ~2.6–2.8 Å, angle ~170°) using Mercury or PLATON.
- π-π stacking : Measure centroid distances (e.g., 3.5–4.0 Å) between aromatic/cyclohexyl groups (as in ).
- C–H⋯π interactions : Analyze weak interactions (e.g., cyclohexyl H atoms with benzene rings) using Hirshfeld surfaces.
- Thermal ellipsoids : Assess molecular rigidity via anisotropic displacement parameters (e.g., Ueq in ).
- Network topology : Classify interaction patterns (e.g., tapes, sheets) using TOPOS software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
